molecular formula C12H20N2 B13085991 6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine

6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine

Cat. No.: B13085991
M. Wt: 192.30 g/mol
InChI Key: AAOGHJONISFQJO-UHFFFAOYSA-N
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Description

6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amine group attached to a branched alkyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 4-methylpentan-2-yl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: As a potential drug candidate for the treatment of various diseases due to its unique chemical properties.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

Uniqueness

6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a branched alkyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H20N2/c1-9(2)7-11(4)14-12-6-5-10(3)13-8-12/h5-6,8-9,11,14H,7H2,1-4H3

InChI Key

AAOGHJONISFQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)CC(C)C

Origin of Product

United States

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